molecular formula C13H14ClN3O B2479119 (2Z)-N-[(2-chlorophenyl)methyl]-2-cyano-3-(dimethylamino)prop-2-enamide CAS No. 87165-00-2

(2Z)-N-[(2-chlorophenyl)methyl]-2-cyano-3-(dimethylamino)prop-2-enamide

Cat. No.: B2479119
CAS No.: 87165-00-2
M. Wt: 263.73
InChI Key: BYGJLMMDUFADCV-LUAWRHEFSA-N
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Description

(2Z)-N-[(2-chlorophenyl)methyl]-2-cyano-3-(dimethylamino)prop-2-enamide is an organic compound with a complex structure that includes a cyano group, a dimethylamino group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[(2-chlorophenyl)methyl]-2-cyano-3-(dimethylamino)prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzylamine with acrylonitrile under basic conditions to form an intermediate, which is then reacted with dimethylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-[(2-chlorophenyl)methyl]-2-cyano-3-(dimethylamino)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-[(2-chlorophenyl)methyl]-2-cyano-3-(dimethylamino)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into cellular processes and pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2Z)-N-[(2-chlorophenyl)methyl]-2-cyano-3-(dimethylamino)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and the dimethylamino group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-[(2-bromophenyl)methyl]-2-cyano-3-(dimethylamino)prop-2-enamide
  • (2Z)-N-[(2-fluorophenyl)methyl]-2-cyano-3-(dimethylamino)prop-2-enamide
  • (2Z)-N-[(2-methylphenyl)methyl]-2-cyano-3-(dimethylamino)prop-2-enamide

Uniqueness

Compared to similar compounds, (2Z)-N-[(2-chlorophenyl)methyl]-2-cyano-3-(dimethylamino)prop-2-enamide exhibits unique properties due to the presence of the chlorophenyl group. This group influences its reactivity, binding affinity, and overall stability, making it a compound of significant interest in various research and industrial applications.

Properties

IUPAC Name

(Z)-N-[(2-chlorophenyl)methyl]-2-cyano-3-(dimethylamino)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-17(2)9-11(7-15)13(18)16-8-10-5-3-4-6-12(10)14/h3-6,9H,8H2,1-2H3,(H,16,18)/b11-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGJLMMDUFADCV-LUAWRHEFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)NCC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C#N)\C(=O)NCC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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